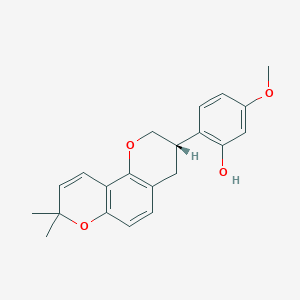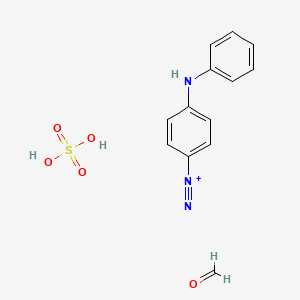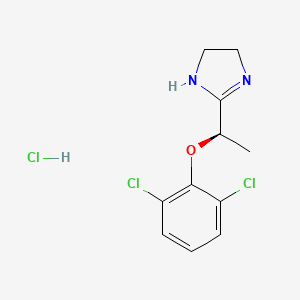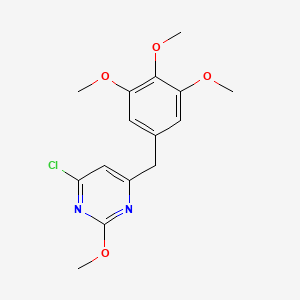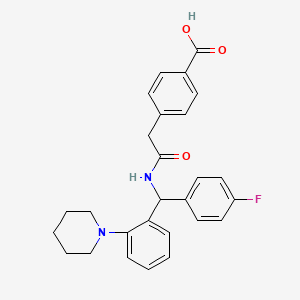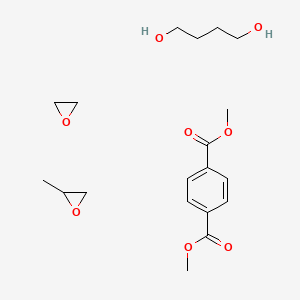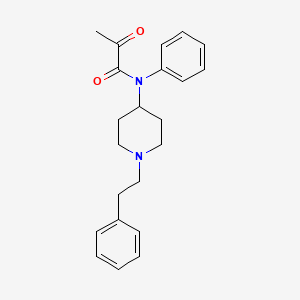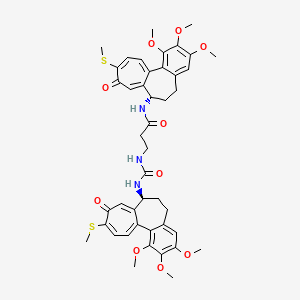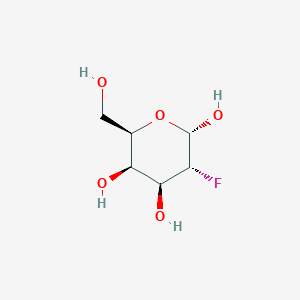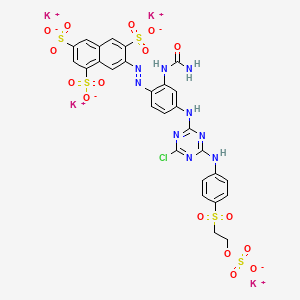![molecular formula C16H11Cl2N3O7S2 B12786443 2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy- CAS No. 58989-42-7](/img/structure/B12786443.png)
2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has significant applications in various industries, including textiles and biological staining.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry as a dye for fabrics.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Lacks the azo group and has different color properties.
2,5-Dichloroaniline: A precursor in the synthesis but lacks the sulfonic acid groups and azo linkage.
Azo dyes: A broad class of compounds with similar azo linkages but varying substituents.
Uniqueness
6-Amino-5-((2,5-dichloro-4-sulfophenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct color properties and solubility characteristics. Its ability to form stable complexes with metal ions and proteins makes it particularly valuable in both industrial and research applications.
Propiedades
Número CAS |
58989-42-7 |
|---|---|
Fórmula molecular |
C16H11Cl2N3O7S2 |
Peso molecular |
492.3 g/mol |
Nombre IUPAC |
6-amino-5-[(2,5-dichloro-4-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H11Cl2N3O7S2/c17-9-6-14(30(26,27)28)10(18)5-12(9)20-21-16-11(19)2-1-7-3-8(29(23,24)25)4-13(22)15(7)16/h1-6,22H,19H2,(H,23,24,25)(H,26,27,28) |
Clave InChI |
WQPASQJFWKVZQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


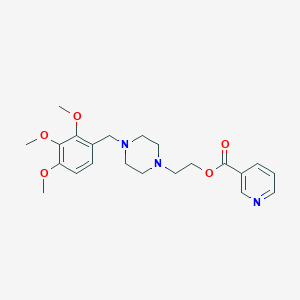
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
